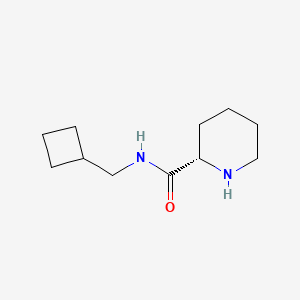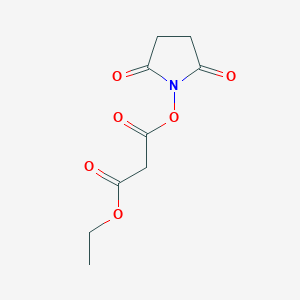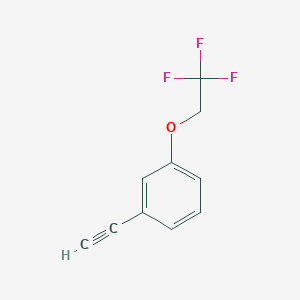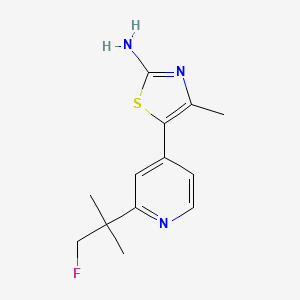
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Übersicht
Beschreibung
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (FMPPT) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. FMPPT is a heterocyclic compound consisting of two rings, a pyridine and a thiazole, linked together by a fluorinated alkyl chain. FMPPT has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, FMPPT has been found to possess antioxidant, antifungal, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
Compounds with specific scaffolds, such as imidazole and pyrimidine derivatives, are explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase. This enzyme is critical in proinflammatory cytokine release, with research focusing on the design, synthesis, and activity studies of selective inhibitors. These efforts aim to enhance binding selectivity and potency through structural modifications, highlighting the significance of specific chemical groups in drug development (Scior et al., 2011).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil, are pivotal in cancer treatment, demonstrating the importance of fluorine chemistry in the development of cancer therapeutics. Research into the synthesis, metabolism, and biological effects of fluorinated compounds provides insights into their mechanisms of action, including inhibition of thymidylate synthase and impacts on RNA- and DNA-modifying enzymes, which are crucial for their antitumor activity (Gmeiner, 2020).
Antitubercular Activity
The modification of chemical structures to enhance antitubercular activity against various Mycobacterium strains is a focus area, with compounds evaluated for their efficacy compared to existing treatments. This research emphasizes the potential of chemical modifications in discovering new leads for antitubercular compounds (Asif, 2014).
Sorbent Design for Environmental Applications
Amine-functionalized sorbents are investigated for their efficacy in removing contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the role of chemical modifications in enhancing the affinity and selectivity of sorbents for specific pollutants, offering insights into the design of next-generation materials for environmental remediation (Ateia et al., 2019).
Heterocyclic Compounds in Drug Synthesis
The synthesis and properties of heterocyclic compounds, such as pyridine and thiazole derivatives, are extensively studied for their potential in drug development. These compounds serve as key precursors or active pharmaceutical ingredients due to their structural diversity and biological relevance, highlighting the importance of heterocycles in medicinal chemistry (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
5-[2-(1-fluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-8-11(18-12(15)17-8)9-4-5-16-10(6-9)13(2,3)7-14/h4-6H,7H2,1-3H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKYGDVSYPOSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



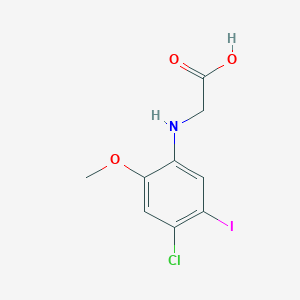
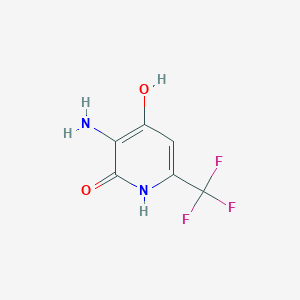
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
